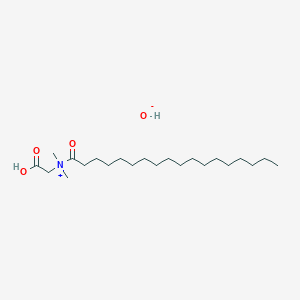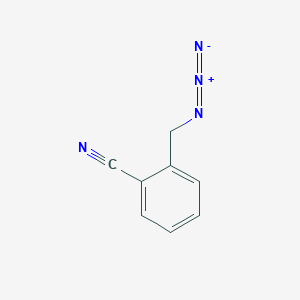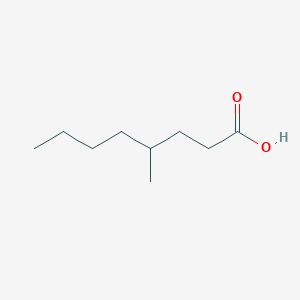
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide, also known as CMDMAOH, is a quaternary ammonium compound with a long chain hydrophobic tail. It is commonly used in scientific research as a surfactant, emulsifier, and dispersant. CMDMAOH has unique properties that make it an attractive choice for various applications in the field of chemistry, biology, and material science.
Mecanismo De Acción
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has a long hydrophobic tail and a positively charged quaternary ammonium head. This unique structure allows (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide to interact with hydrophobic and hydrophilic surfaces. In the case of nanoparticles, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide adsorbs onto the surface of the nanoparticles, forming a stable layer that prevents aggregation. In the case of emulsions, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide stabilizes the oil droplets in the water phase by forming a protective layer around them. In the case of dispersants, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide prevents the agglomeration of nanoparticles by electrostatic repulsion.
Efectos Bioquímicos Y Fisiológicos
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has no reported biochemical or physiological effects. However, it is important to handle (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide with care, as it is a toxic and irritant substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has several advantages as a surfactant, emulsifier, and dispersant. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can also be used in a wide range of pH and temperature conditions. However, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has some limitations. It is a toxic and irritant substance, which requires careful handling. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can interfere with some analytical techniques, such as UV-Vis spectroscopy.
Direcciones Futuras
There are several future directions for the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in scientific research. One potential application is in the synthesis of hybrid nanoparticles, which combine the properties of different materials. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide could also be used in the preparation of functionalized nanoparticles, which have specific chemical and biological properties. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide could be used as a template for the synthesis of mesoporous materials, which have potential applications in catalysis, drug delivery, and sensing. Finally, the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in biological systems, such as in the preparation of liposomes and other drug delivery systems, is an area of active research.
Conclusion:
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is a versatile compound with unique properties that make it an attractive choice for various applications in scientific research. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is commonly used as a surfactant, emulsifier, and dispersant in the synthesis of nanoparticles and other materials. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has several advantages, such as ease of synthesis, long shelf life, and wide pH and temperature range, but also has limitations, such as toxicity and interference with some analytical techniques. The future directions for the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in scientific research are numerous and include the synthesis of hybrid nanoparticles, functionalized nanoparticles, mesoporous materials, and drug delivery systems.
Métodos De Síntesis
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can be synthesized by reacting dimethylamine with chloroacetic acid to form N,N-dimethylglycine, which is then reacted with 1-bromooctadecane to form N,N-dimethyl-N-(1-oxooctadecyl)glycine. This intermediate is then quaternized with sodium hydroxide to form (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide.
Aplicaciones Científicas De Investigación
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has a wide range of applications in scientific research. It is commonly used as a surfactant in the synthesis of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can also be used as an emulsifier in the preparation of oil-in-water emulsions. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is used as a dispersant in the preparation of ceramic and metal oxide nanoparticles.
Propiedades
Número CAS |
66451-68-1 |
|---|---|
Nombre del producto |
(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide |
Fórmula molecular |
C22H44NO3+ |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
carboxymethyl-dimethyl-octadecanoylazanium;hydroxide |
InChI |
InChI=1S/C22H43NO3.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2,3)20-22(25)26;/h4-20H2,1-3H3;1H2 |
Clave InChI |
FLBSTBFNHMWAQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)O.[OH-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)O.[OH-] |
Otros números CAS |
66451-68-1 |
Sinónimos |
2-(Dimethyl(3-stearamidopropyl)ammonio)acetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















